2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine
Description
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by a fluorine atom at the 4-position and a methyl group at the 7-position of the indole ring. Its molecular formula is C₁₁H₁₃FN₂, with an average molecular mass of 192.237 g/mol (calculated from analogous compounds in ). This compound belongs to a class of bioactive molecules where substituents on the indole ring modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFJBGUDFFQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-7-methyl-1H-indole as the starting material.
Halogenation: The indole undergoes halogenation to introduce a halide group at the 3-position.
Amination: The halogenated indole is then subjected to amination to introduce the ethanamine group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace the fluorine or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield indole-3-carboxylic acids or indole-3-one derivatives.
Reduction Products: Reduction can produce ethylamine derivatives.
Substitution Products: Substitution can result in a variety of functionalized indoles.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of indole derivatives, including 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine, as inhibitors of tryptophan 2,3-dioxygenase (TDO). TDO is an enzyme implicated in tumor-induced immune suppression due to its role in tryptophan catabolism. Inhibiting TDO may enhance antitumor immune responses, making this compound a candidate for cancer therapy .
| Compound | Target | Effect |
|---|---|---|
| This compound | Tryptophan 2,3-dioxygenase | Immune response enhancement |
Antimicrobial Activity
Indole derivatives have demonstrated significant antimicrobial properties. Research shows that certain synthetic analogues exhibit activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These compounds can inhibit biofilm formation and disrupt existing biofilms, which is crucial in treating chronic infections .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 mg/L |
| S. aureus | 8 mg/L |
| Klebsiella pneumoniae | 8 mg/L |
Psychoactive Properties
There is growing interest in the psychoactive effects of indole derivatives. Compounds similar to this compound have been studied for their interactions with serotonin receptors, which are crucial in mood regulation and various psychiatric conditions. Understanding these interactions could lead to new treatments for depression and anxiety disorders .
Cancer Treatment Studies
A study investigating the efficacy of TDO inhibitors, including indole derivatives, showed promising results in preclinical models. The compound reduced tumor growth and improved survival rates in mice with implanted tumors. This suggests a potential pathway for developing new cancer therapies based on this class of compounds .
Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth and biofilm formation, supporting its use as a novel antimicrobial agent .
Mechanism of Action
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine is similar to other indole derivatives, such as 2-(4-methoxy-7-methyl-1H-indol-3-yl)ethanamine and 2-(4-chloro-7-methyl-1H-indol-3-yl)ethanamine. its unique fluorine atom at the 4-position imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of indol-3-yl ethanamine derivatives are highly dependent on the type and position of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : Fluorine at position 4 (target compound) vs. 5 () may alter receptor binding affinity due to steric and electronic effects. Methoxy groups (e.g., 6-OCH₃ in ) enhance polarity compared to fluorine or methyl .
- Thermal Stability : The 5-methyl derivative () exhibits a high melting point (290–292°C), suggesting strong crystalline packing forces, which may influence formulation strategies .
Biological Activity
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine, also known as a derivative of indole, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated indole moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications. The following sections summarize key findings from recent studies.
Pharmacological Effects
- Serotonergic Activity :
- Neuroprotective Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR of indole derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases receptor affinity |
| Methylation at Position 7 | Enhances neuroprotective effects |
| Ethylamine Side Chain | Potentially increases solubility and bioavailability |
These modifications suggest that the specific arrangement of functional groups in this compound may optimize its pharmacological profile.
Case Studies
Several case studies have highlighted the potential applications of indole derivatives similar to this compound:
- Case Study on Depression :
- Neuroprotection in Parkinson's Disease :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine?
- Answer : The synthesis typically involves indole ring formation via Fischer indole synthesis or modifications of pre-existing indole scaffolds. For example, analogous compounds (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) are synthesized by alkylating indole derivatives at the 3-position with ethylamine groups, followed by fluorination at the 4-position using fluorinating agents like Selectfluor . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and structural confirmation requires H/C NMR and HRMS.
Q. How can researchers validate the structural identity of this compound?
- Answer : A combination of spectroscopic and crystallographic techniques is critical. H NMR (δ 7.1–6.8 ppm for indole protons), C NMR (δ ~110–125 ppm for aromatic carbons), and HRMS (m/z 206.26 [M+H]) confirm molecular composition . Single-crystal X-ray diffraction (SHELX programs) resolves ambiguities in substituent positioning, as demonstrated for structurally similar indoles .
Q. What analytical techniques are essential for purity assessment?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for indole chromophores) and mass spectrometry ensure purity >95%. Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across assay systems?
- Answer : Discrepancies (e.g., NMDA receptor inhibition vs. antimalarial activity in pLDH assays) require cross-validation using orthogonal assays. For example, confirm receptor binding via radioligand displacement studies and validate cellular activity with cytotoxicity controls (e.g., HEK293 cell viability assays). Dose-response curves and Hill coefficients should be compared across platforms .
Q. How can computational modeling predict this compound’s pharmacological interactions?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with targets like NMDA receptors or kinases. QSAR studies on analogs (e.g., 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine) identify critical substituents for activity. Electrostatic potential maps and logP calculations guide solubility optimization .
Q. What challenges arise in crystallographic studies of this compound?
- Answer : Low crystal quality due to flexible ethylamine side chains can hinder data collection. Co-crystallization with stabilizing agents (e.g., PEG 8000) or cryoprotection (liquid N) improves diffraction. SHELXL refinement with TWIN/BASF commands resolves twinning artifacts, as seen in small-molecule indole derivatives .
Q. How should structure-activity relationship (SAR) studies be designed for analogs?
- Answer : Systematic substitution at the 4-fluoro and 7-methyl positions (e.g., replacing F with Cl or methyl with ethyl) evaluates electronic and steric effects. Biological assays (IC values) paired with computational ADMET profiling (e.g., SwissADME) prioritize lead compounds.
Methodological Considerations
Q. What protocols optimize in vivo pharmacokinetic profiling?
- Answer : Intravenous/oral administration in rodent models followed by LC-MS/MS plasma analysis quantifies bioavailability. Metabolite identification via tandem MS/MS detects N-dealkylation or indole ring oxidation, common metabolic pathways for ethylamine-substituted indoles .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Answer : Strict control of reaction parameters (temperature, pH) and intermediates’ purity (via inline FTIR monitoring) reduces variability. Design of experiments (DoE) approaches identify critical process parameters (e.g., fluorination time).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
